(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a tetrazolylsulfanyl moiety, and a dihydropyrimidinyl core, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidinyl positions, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolylsulfanyl group may play a crucial role in binding to these targets, while the dihydropyrimidinyl core can modulate the compound’s overall activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:
- (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological activities .
Properties
Molecular Formula |
C30H27N9O4S |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(Z)-N'-[6-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-2-yl]-N-phenylcarbamimidoyl]prop-2-enamide |
InChI |
InChI=1S/C30H27N9O4S/c1-42-24-15-13-20(17-25(24)43-2)14-16-26(40)33-28(31-21-9-5-3-6-10-21)35-29-32-22(18-27(41)34-29)19-44-30-36-37-38-39(30)23-11-7-4-8-12-23/h3-18H,19H2,1-2H3,(H3,31,32,33,34,35,40,41)/b16-14+ |
InChI Key |
CBMXBYAKQISVDA-JQIJEIRASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N/C(=N\C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)/NC5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)NC5=CC=CC=C5)OC |
Origin of Product |
United States |
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